3-Hydroxypalmitate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

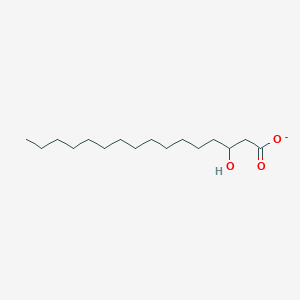

3-hydroxypalmitate is a 3-hydroxy fatty acid anion that is the conjugate base of 3-hydroxypalmitic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion and a 3-hydroxy fatty acid anion. It derives from a hexadecanoate. It is a conjugate base of a 3-hydroxypalmitic acid.

Wissenschaftliche Forschungsanwendungen

Biocontrol in Agriculture

One of the most notable applications of 3-hydroxypalmitate is its role in biocontrol strategies against bacterial wilt caused by Ralstonia solanacearum. This bacterium is a major threat to crops and is responsible for significant agricultural losses worldwide.

Case Study: Quorum Sensing Inhibition

Research has demonstrated that 3-hydroxypalmitic acid methyl ester (3-OH PAME), a derivative of this compound, acts as a quorum sensing signal that regulates virulence gene expression in R. solanacearum. The inhibition of this signaling pathway can mitigate disease spread. In a study published in Frontiers in Plant Science, strains of Pseudomonas forestsoilum and Pseudomonas tohonis were isolated from forest soil and Casuarina equisetifolia branches. These strains showed remarkable degradation rates of 3-OH PAME (95.80% and 100% within 48 hours) and effectively protected plants from bacterial infections .

Table 1: Degradation Efficiency of 3-OH PAME by Bacterial Strains

| Bacterial Strain | Degradation Rate (%) | Time (Hours) |

|---|---|---|

| Pseudomonas forestsoilum | 95.80 | 48 |

| Pseudomonas tohonis | 100 | 48 |

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive compounds, including commendamide, which has potential therapeutic applications.

Synthesis Process

The synthesis of commendamide involves the reaction of this compound with sodium hydroxide in tetrahydrofuran, leading to high yields of the product . This process highlights the compound's utility in pharmaceutical chemistry.

Table 2: Synthesis Steps for Commendamide

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hydrolysis | 1N NaOH | 0°C, then room temp | 90 |

Microbial Metabolism Studies

The metabolic pathways involving this compound are crucial for understanding microbial interactions with plant systems. For instance, certain strains utilize this compound as a carbon source, which can influence microbial community dynamics in soil ecosystems.

Impact on Soil Microbiota

Studies have shown that microbes capable of degrading this compound can alter the composition of soil microbiota, potentially enhancing soil health and plant growth . The degradation process not only reduces the concentration of harmful compounds but also promotes beneficial microbial activity.

Neurotoxicity Research

Emerging research has explored the neurotoxic effects associated with fatty acids like this compound. Investigations into its role in neurodegenerative diseases have provided insights into how fatty acid metabolism can impact neuronal health.

Mechanistic Studies

Research indicates that fatty acids can provoke neurotoxic effects through various mechanisms, including oxidative stress and inflammation. Studies involving animal models have begun to elucidate these pathways, underscoring the importance of further research into the implications of fatty acid metabolism for neurological health .

Eigenschaften

Molekularformel |

C16H31O3- |

|---|---|

Molekulargewicht |

271.42 g/mol |

IUPAC-Name |

3-hydroxyhexadecanoate |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/p-1 |

InChI-Schlüssel |

CBWALJHXHCJYTE-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCC(CC(=O)[O-])O |

Kanonische SMILES |

CCCCCCCCCCCCCC(CC(=O)[O-])O |

Synonyme |

3-hydroxypalmitic acid 3-hydroxypalmitic acid, (+-)-isomer beta-hydroxypalmitate beta-hydroxypalmitic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.